molecular formula C13H20N2O3 B12277794 (S)-2-Amino-5-(Cbz-amino)-1-pentanol

(S)-2-Amino-5-(Cbz-amino)-1-pentanol

Cat. No.: B12277794
M. Wt: 252.31 g/mol
InChI Key: LBGNGDPCMGYNDG-UHFFFAOYSA-N
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Description

(S)-2-Amino-5-(Cbz-amino)-1-pentanol is a compound that features a chiral center, making it an enantiomerically pure substance. The compound contains an amino group and a Cbz-protected amino group, which is a common protecting group used in organic synthesis to prevent unwanted reactions at the amino site.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-5-(Cbz-amino)-1-pentanol typically involves the protection of the amino group using benzyl chloroformate (Cbz-Cl). The reaction is carried out under Schotten-Baumann conditions, which involve the use of a carbonate base . The amino group attacks the carbonyl carbon of the chloroformate, forming a tetrahedral intermediate, which then eliminates chloride to form the Cbz-protected amino group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar protection strategies. The use of phosgene gas in the lab preparation carries a significant health hazard, so alternative methods using safer reagents are preferred .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-5-(Cbz-amino)-1-pentanol undergoes various types of reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/pyridine

    Reduction: Pd/C, LiAlH4, NaBH4

    Substitution: NaOCH3, Grignard reagents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce primary amines .

Mechanism of Action

The mechanism of action of (S)-2-Amino-5-(Cbz-amino)-1-pentanol involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Cbz group is typically removed using catalytic hydrogenation with Pd/C, which cleaves the Cbz group, releasing the free amine . This allows for selective reactions at other functional groups without interference from the amino group.

Properties

IUPAC Name

benzyl N-(4-amino-5-hydroxypentyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c14-12(9-16)7-4-8-15-13(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12,16H,4,7-10,14H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGNGDPCMGYNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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